Coralyne chloride hydrate is a protoberberine alkaloid recognized for its significant biological properties, particularly in cancer research. Its molecular formula is , with a molecular weight of approximately 399.87 g/mol. This compound exhibits potent anti-cancer activity and has a unique ability to interact with nucleic acids, especially polydeoxyadenosine sequences. Coralyne chloride hydrate is classified under alkaloids, specifically as a dibenzo[a,g]quinolizinium derivative, making it a notable compound in both organic chemistry and biochemistry .
The synthesis of coralyne chloride hydrate involves several key steps:
Industrial production methods mirror these synthetic routes but are optimized for large-scale synthesis to ensure high yield and purity. Reaction conditions typically involve controlled temperatures and specific solvents like chloroform and tetralin .
The molecular structure of coralyne chloride hydrate features a complex arrangement typical of protoberberine alkaloids. Its structure includes multiple fused rings that contribute to its biological activity. The compound's unique dibenzo[a,g]quinolizinium framework allows for specific interactions with nucleic acids.
Coralyne chloride hydrate participates in various chemical reactions:
Key reagents include thionyl chloride, phosphorus pentachloride, palladium-on-charcoal, sulfuric acid, and acetic anhydride. Controlled temperatures and specific solvents are essential for these reactions .
Coralyne chloride hydrate exerts its anti-cancer effects primarily through its interaction with DNA. It binds specifically to polydeoxyadenosine sequences, forming intercalated complexes with cellular DNA. This binding induces cleavage mediated by topoisomerase I, which is crucial for its anti-cancer activity .
Coralyne chloride hydrate has diverse applications in scientific research:
Coralyne chloride hydrate (C₂₁H₂₂ClNO₄·H₂O) exerts anticancer effects by stabilizing G-quadruplex DNA structures in telomeric regions, thereby inhibiting telomerase-mediated telomere elongation. This prevents cancer cells from bypassing senescence or apoptosis. The molecule’s planar protoberberine core and cationic charge enable selective stacking onto G-tetrad planes, with binding affinities (Ka) ranging from 10⁵ to 10⁶ M⁻¹ depending on quadruplex topology [2] [6].
Coralyne exhibits distinct binding modes to parallel and anti-parallel G-quadruplex conformations:
Table 1: Structural Signatures of Coralyne-G-Quadruplex Binding
G-Quadruplex Topology | Absorbance Shift (nm) | Binding Constant (M⁻¹) | Primary Binding Mode |
---|---|---|---|
Parallel [d(TTGGGGT)]₄ | +10–12 (red shift) | 2.0 × 10⁵ | End-stacking/groove binding |
Anti-parallel (Telomeric) | +5–8 (red shift) | 4.0 × 10⁶ | Partial intercalation |
Thermodynamic parameters of coralyne-G-quadruplex interactions reveal entropy-driven complexation:
Table 2: Thermodynamic Parameters of Coralyne-G-Quadruplex Complexes
Quadruplex Structure | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Stoichiometry (DNA:Ligand) |
---|---|---|---|---|
[d(TTGGGGT)]₄ (Parallel) | -7.1 | -5.2 | +1.9 | 2:1 |
Human Telomeric (Anti-parallel) | -9.8 | -8.3 | +1.5 | 4:1 |
Coralyne chloride hydrate functions as a topoisomerase I (Topo I) poison by stabilizing the Topo I-DNA cleavage complex, converting transient Topo I-mediated DNA breaks into permanent lesions. This triggers replication fork collapse and apoptosis in cancer cells [5] [7].
The molecular mechanism involves:
Coralyne exhibits superior Topo I inhibition compared to structurally related alkaloids:
Coralyne stabilizes DNA and RNA triplexes (e.g., poly(U)·poly(A)·poly(U)) through rapid intercalation, characterized by:
Table 3: Kinetic Parameters of Coralyne-Triplex Interactions
Triplex Type | Association Rate (k, M⁻¹s⁻¹) | Dissociation Half-life (ms) | Thermal Stabilization (ΔTm, °C) |
---|---|---|---|
Poly(U)·poly(A)·poly(U) | 1.8 × 10⁴ (k₁), 2.3 × 10² (k₂) | >5000 | +15.3 |
Poly(T)·poly(A)·poly(T) | 9.5 × 10³ (k₁), 1.1 × 10² (k₂) | >3200 | +12.1 |
Coralyne’s effects on nucleic acids depend on sequence length and secondary structure:
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